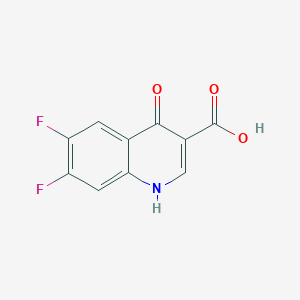

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-difluoro-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-6-1-4-8(2-7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJLZNXCWLEREY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC=C(C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424502 |

Source

|

| Record name | SBB009385 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144216-11-5 |

Source

|

| Record name | SBB009385 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of the Fluoroquinolone Core: 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Introduction: The Architectural Foundation of Modern Antibiotics

Within the vast landscape of antibacterial agents, the fluoroquinolone class stands as a pillar of modern medicine, renowned for its broad-spectrum efficacy and favorable pharmacokinetic profiles.[1][2][3][4] At the heart of many advanced third-generation fluoroquinolones lies a critical synthetic precursor: 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 93107-30-3). This molecule is not an antibiotic itself but rather the foundational scaffold upon which the activity and specificity of drugs like Ciprofloxacin and Besifloxacin are built.[5][6]

The strategic placement of fluorine atoms at the C6 and C7 positions, combined with a cyclopropyl group at N1, significantly enhances the molecule's inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[3][7] Understanding the intrinsic physicochemical properties of this core structure is paramount for researchers, medicinal chemists, and formulation scientists. These properties govern its reactivity, solubility, stability, and ultimately, its suitability as a key intermediate in the complex synthesis of life-saving therapeutics.

This guide provides a detailed examination of these core physicochemical characteristics, offering not just data, but the underlying scientific context and experimental rationale crucial for its application in drug discovery and development.

Molecular Identity and Structural Descriptors

Precise identification is the cornerstone of chemical and pharmaceutical research. The structural features of this quinolone core are well-defined and cataloged across multiple chemical databases.

| Identifier | Value |

| IUPAC Name | 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[8] |

| CAS Number | 93107-30-3[5][7][9] |

| Molecular Formula | C₁₃H₉F₂NO₃[7][9] |

| Molecular Weight | 265.21 g/mol [7][8][9] |

| Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O[8] |

| InChI Key | KNEXGVPHPGXAGF-UHFFFAOYSA-N[8] |

Core Physicochemical Properties: A Quantitative Analysis

The physical and chemical behaviors of a molecule dictate its handling, formulation, and biological interactions. The properties of this quinolone intermediate are summarized below, followed by an in-depth discussion of their implications.

| Property | Value | Significance in Drug Development |

| Physical Form | White to Off-White/Yellow Solid[7][10] | Indicates purity; consistency is critical for reaction stoichiometry. |

| Melting Point | 284-289 °C[5][7][11] | High thermal stability, low risk of degradation during heating. |

| Boiling Point | 434.2 °C at 760 mmHg (Predicted)[7][9][11] | Low volatility, important for handling and process safety. |

| Density | ~1.6 g/cm³[11][12] | Influences formulation processes like powder flow and compaction. |

| pKa | 6.36 ± 0.41 (Predicted)[10] | Governs ionization state and solubility at physiological pH. |

| LogP (XLogP3) | 1.8 - 2.3[7][8][11] | Moderate lipophilicity, balancing solubility and membrane permeability. |

| Polar Surface Area (PSA) | 57.6 - 59.3 Ų[7][8] | Predicts transport properties and membrane penetration. |

| Solubility | Soluble in DMSO[10] | Key for selecting appropriate solvents for synthesis and analysis. |

Melting Point: A Measure of Stability and Purity

The high melting point of 284-289°C is indicative of a stable crystalline lattice structure, a desirable characteristic for a pharmaceutical intermediate.[5][7][11] This thermal stability minimizes the risk of degradation during storage or in synthetic reactions that may require elevated temperatures. A sharp, well-defined melting range is also a primary indicator of high purity.

Experimental Protocol: Capillary Melting Point Determination

This standard technique provides a reliable measure of a compound's melting range.

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Ramp: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

Validation: The protocol's validity is ensured by calibrating the apparatus with certified standards of known melting points. The causality is clear: a pure compound exhibits a narrow melting range, while impurities typically depress and broaden this range.

Solubility: The Gateway to Bioavailability and Formulation

Solubility is a critical parameter influencing a compound's utility in both synthesis and biological systems. While specific aqueous solubility data is not widely published, its structure—a rigid, polycyclic aromatic core—suggests it is poorly soluble in water, a common trait for many quinolone precursors. Its noted solubility in dimethyl sulfoxide (DMSO) makes this a suitable solvent for NMR analysis and for use in certain reaction conditions.[10]

For subsequent drug development, the solubility of the final active pharmaceutical ingredient (API) is paramount. Poor aqueous solubility can lead to low bioavailability, necessitating complex formulation strategies. Understanding the solubility of the core intermediate helps chemists anticipate and address these challenges early on.

Diagram: Workflow for Solubility Determination (Shake-Flask Method)

The following diagram outlines the universally recognized shake-flask method (OECD Guideline 105) for determining water solubility, a self-validating system for generating reliable data.

Caption: Standard workflow for determining aqueous solubility.

pKa and LogP: The Twin Pillars of Pharmacokinetics

The predicted pKa of ~6.36 corresponds to the deprotonation of the carboxylic acid group.[10] This value is critical because it dictates the molecule's charge state in different physiological environments. At the low pH of the stomach, the carboxylic acid will be largely protonated (neutral), while in the near-neutral pH of the intestines and blood, it will be ionized (negatively charged). This zwitterionic nature, common to fluoroquinolones, directly influences absorption, distribution, and excretion pathways.[1][3]

The LogP (partition coefficient) , a measure of lipophilicity, is reported in the range of 1.8 to 2.3.[8][11] This moderate value strikes an essential balance: it is high enough to facilitate passage through lipid cell membranes but not so high as to cause the molecule to become trapped in fatty tissues or have poor aqueous solubility. This balance is a hallmark of well-designed drug scaffolds.

Role as a Keystone Synthetic Intermediate

The true value of 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its role as a versatile synthetic intermediate.[5][6][7] The core structure contains multiple reaction sites that allow for the strategic addition of various functional groups, particularly at the C7 position. This modification is central to tailoring the antibacterial spectrum and potency of the final drug product.

For instance, reacting this intermediate with different piperazine derivatives at the C7 position leads to the synthesis of blockbuster antibiotics like Ciprofloxacin. This modularity allows chemists to generate extensive libraries of novel compounds for screening against resistant bacterial strains.

Diagram: Synthetic Pathway Application

This diagram illustrates the pivotal role of the quinolone core in the synthesis of advanced fluoroquinolones.

Caption: Role as a central hub in fluoroquinolone synthesis.

Conclusion

1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is more than just a chemical compound; it is a testament to rational drug design. Its physicochemical properties—high thermal stability, moderate lipophilicity, and tunable reactivity—are precisely what make it an exceptional scaffold for creating potent antibacterial agents. For scientists in the field, a thorough understanding of these foundational characteristics is not merely academic; it is a prerequisite for the innovation of next-generation antibiotics capable of combating the growing threat of microbial resistance. The data and protocols presented in this guide serve as a critical resource for empowering such research and development efforts.

References

- Davis, R., & Bryson, H. M. (1994). Levofloxacin: A Review of its Antibacterial Activity, Pharmacokinetics and Therapeutic Efficacy. Drugs, 47(4), 677–700.

- Mandell, G. L., & Tillotson, G. S. (2002). A new class of fluoroquinolones: the 8-methoxyfluoroquinolones.

-

MSD Manual Professional Edition. (2023). Fluoroquinolones. Available at: [Link]

- Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24.

- Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy, 28(4), 581–586.

-

Kuujia.com. (n.d.). 93107-30-3(1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. Available at: [Link]

-

Global-chem.com. (n.d.). 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3. Available at: [Link]

-

PubChem. (n.d.). 1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. Available at: [Link]

- Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 23(12), 1358–1363.

-

PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid | 93107-30-3 [chemicalbook.com]

- 6. 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3 - 杭州渚渊医药科技有限公司 [hzzypharm.com]

- 7. 93107-30-3(1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) | Kuujia.com [kuujia.com]

- 8. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | C13H9F2NO3 | CID 5210422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 93107-30-3 | 1-Cyclopropyl-1,4-dihydro-6,7-difluoro-4-oxoquinoline-3-carboxylic acid - Moldb [moldb.com]

- 10. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid CAS#: 93107-30-3 [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Abstract

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid represents a foundational scaffold in the development of the potent fluoroquinolone class of antibiotics. While primarily known as a key intermediate in the synthesis of widely used drugs such as Ciprofloxacin, its core structure embodies the essential pharmacophore responsible for the antibacterial activity of this entire class. This guide provides a detailed exploration of its mechanism of action, focusing on the molecular interactions with its primary bacterial targets, the resulting cellular consequences, and the mechanisms by which bacteria develop resistance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical antibacterial agent.

Introduction: The Fluoroquinolone Core

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic chemotherapeutic agent belonging to the quinolone family.[1] Its chemical structure is characterized by a bicyclic quinolone ring system with two fluorine atoms at positions 6 and 7, a carboxylic acid at position 3, and a ketone at position 4.[2][3] The fluorine substitutions, particularly at the C-6 position, are a hallmark of the "fluoroquinolone" subclass and are critical for enhancing the compound's antibacterial potency and spectrum of activity compared to earlier, non-fluorinated quinolones like nalidixic acid.[1][4] This molecule serves as a versatile precursor for creating more advanced fluoroquinolones, which typically feature additional substitutions at the N-1 and C-7 positions to modulate pharmacokinetic properties and target specificity.[2][5]

The fundamental antibacterial power, however, resides in this core structure. Its mechanism is bactericidal, meaning it actively kills bacteria rather than merely inhibiting their growth.[1] The action is remarkably specific, targeting essential enzymes in bacteria that are structurally distinct from their counterparts in eukaryotic cells, which contributes to its therapeutic utility.[1]

Core Mechanism of Action: Poisoning Bacterial Topoisomerases

The primary targets for all quinolone antibiotics are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[6][7] These enzymes are essential for bacterial survival as they manage the complex topology of the bacterial chromosome, a process vital for DNA replication, transcription, and cell division.[6][8]

The Role of DNA Gyrase and Topoisomerase IV

-

DNA Gyrase: This enzyme, unique to bacteria, introduces negative supercoils into the DNA.[7] This process is crucial for compacting the bacterial chromosome and for relieving the positive supercoiling stress that occurs ahead of the replication fork during DNA synthesis.

-

Topoisomerase IV: The primary role of topoisomerase IV is to decatenate, or unlink, newly replicated daughter chromosomes following a round of DNA replication. This allows the chromosomes to segregate properly into the daughter cells.

Both enzymes function by creating a transient double-stranded break in one segment of DNA, passing another segment through the break, and then resealing the break.[6][8] It is this critical resealing (ligation) step that is inhibited by 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Formation of the Ternary Cleavage Complex

Quinolones do not simply bind to and inhibit these enzymes in isolation. Instead, they exert their effect by stabilizing a ternary complex consisting of the enzyme, the DNA substrate, and the drug molecule itself.[7][9] This action effectively "poisons" the topoisomerases, converting them from essential enzymes into cellular toxins that generate permanent DNA damage.[10]

The mechanism unfolds as follows:

-

Binding: The topoisomerase (either DNA gyrase or topoisomerase IV) binds to the bacterial DNA and makes a staggered, double-stranded cut.

-

Drug Intercalation: The planar quinolone molecule intercalates into the cleaved DNA at the site of the break.[9] The 3-carboxylic acid and 4-oxo groups are essential for this interaction, likely coordinated through a magnesium ion bridge to specific amino acid residues in the enzyme.

-

Ligation Inhibition: The presence of the quinolone molecule physically prevents the enzyme from resealing the DNA break.[1]

-

DNA Damage: This stabilized "cleavage complex" creates a roadblock for the DNA replication machinery.[6] When a replication fork collides with this complex, the transient double-strand break becomes permanent and lethal.[10]

-

Cellular Response and Death: The accumulation of double-stranded DNA breaks triggers the bacterial SOS response, a DNA repair pathway.[10] However, if the damage is too extensive, this response is overwhelmed, leading to an arrest of DNA synthesis, inhibition of cell division, and ultimately, cell death.[6]

Caption: Mechanism of action for 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Bacterial Resistance: Evolving to Evade a Potent Threat

The widespread use of fluoroquinolones has inevitably led to the emergence of bacterial resistance, a significant clinical challenge.[6] Resistance is multifactorial and typically arises from the accumulation of several independent mechanisms.[9]

Target-Site Mutations

The most common and clinically significant form of resistance involves mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[7][11] These mutations typically occur in a specific, well-defined region known as the Quinolone Resistance-Determining Region (QRDR).[7] Alterations in the QRDR reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex, requiring higher drug concentrations to achieve an inhibitory effect.

| Gene | Common Mutation Hotspots | Effect |

| gyrA | Serine-83, Aspartate-87 | Primary target in many Gram-negative bacteria.[7] |

| parC | Serine-80, Glutamate-84 | Primary target in many Gram-positive bacteria.[7] |

High-level resistance often results from the serial acquisition of mutations in both gyrA and parC, sometimes in combination with other resistance mechanisms.[11]

Altered Drug Accumulation

Bacteria can also resist fluoroquinolones by reducing the intracellular concentration of the drug. This is achieved in two main ways:

-

Decreased Uptake: Gram-negative bacteria can modify or reduce the expression of outer membrane porin proteins, which fluoroquinolones use to enter the cell.[6]

-

Increased Efflux: Bacteria can upregulate efflux pumps, which are membrane proteins that actively transport the drug out of the cell before it can reach its target.[9][12]

Plasmid-Mediated Resistance

Resistance can also be acquired horizontally via plasmids. These mechanisms often provide low-level resistance but can facilitate the development of higher-level resistance by helping bacteria survive initial drug exposure.[13] Key plasmid-mediated mechanisms include:

-

Qnr Proteins: These proteins bind to DNA gyrase and topoisomerase IV, protecting them from quinolone inhibition.[10]

-

AAC(6')-Ib-cr: This is a variant of an aminoglycoside-modifying enzyme that can acetylate certain fluoroquinolones, reducing their activity.[7]

-

QepA and OqxAB Efflux Pumps: These are plasmid-encoded efflux pumps that actively remove fluoroquinolones from the cell.[7]

Caption: Overview of fluoroquinolone resistance mechanisms in bacteria.

Experimental Protocols for Mechanistic Analysis

Validating the mechanism of action of a quinolone derivative involves a series of standardized in vitro assays.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This foundational assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Preparation: Prepare a stock solution of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Leave wells for positive (no drug) and negative (no bacteria) controls.

-

Inoculum Preparation: Culture the test bacterium (e.g., E. coli ATCC 25922) to the logarithmic growth phase. Dilute the culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate (except the negative control).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the effect of the compound on the primary enzymatic activity of DNA gyrase.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (containing ATP, MgCl2), relaxed circular plasmid DNA (the substrate), and purified DNA gyrase enzyme.

-

Compound Addition: Add varying concentrations of the test compound to the reaction tubes. Include a no-drug control.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.

-

Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

-

Analysis by Gel Electrophoresis: Load the samples onto an agarose gel. The supercoiled DNA product will migrate faster through the gel than the relaxed DNA substrate.

-

Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of the supercoiled DNA band with increasing drug concentration.

Caption: A logical workflow for investigating the mechanism of action.

Conclusion

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exemplifies the core structural and mechanistic principles of the fluoroquinolone antibiotic class. Its potent bactericidal activity stems from a well-defined mechanism: the inhibition of bacterial type II topoisomerases through the stabilization of a lethal drug-enzyme-DNA complex. This leads to catastrophic DNA damage and cell death. Understanding this mechanism is not only crucial for appreciating the utility of existing fluoroquinolones but also for guiding the rational design of next-generation antibiotics. As bacterial resistance continues to evolve through target modifications and other adaptive strategies, a deep, mechanistic knowledge provides the foundation for developing novel agents capable of overcoming these challenges and addressing urgent clinical needs.

References

- Hooper, D. C. (2000). Bacterial resistance to fluoroquinolones. PubMed.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.

- Wikipedia contributors. (n.d.). Quinolone antibiotic. Wikipedia.

- Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559.

- Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. PMC.

- Bush, N. G., Diez-Santos, I., & Piddock, L. J. V. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662.

- Piddock, L. J. V. (2002). Overuse of fluoroquinolones in human and veterinary medicine can breed resistance. British Medical Journal, 324(7349), 1289.

- (2025). Fluoroquinolone resistance: Significance and symbolism. ScienceDirect.

- Trends in Microbiology. (2014). Fluoroquinolone resistance in bacteria. YouTube.

- PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. PubChem.

- Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 23(12), 1358–1363.

- ChemicalBook. (2025). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid. ChemicalBook.

- Echemi. (n.d.). 6,7-difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid. Echemi.com.

- Feng, L., et al. (2019). Novel Mechanistic Insights into Bacterial Fluoroquinolone Resistance. Journal of Proteome Research, 18(5), 2097-2108.

Sources

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. 93107-30-3(1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) | Kuujia.com [kuujia.com]

- 3. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | C13H9F2NO3 | CID 5210422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid | 93107-30-3 [chemicalbook.com]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bacterial resistance to fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluoroquinolone resistance: Significance and symbolism [wisdomlib.org]

- 13. Fluoroquinolone resistance: Overuse of fluoroquinolones in human and veterinary medicine can breed resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of Efficacy: An In-depth Guide to the Intramolecular Interactions of Quinolone Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Pharmacophore

The quinolone carboxylic acids represent a cornerstone of antibacterial therapy, a narrative that began with nalidixic acid in 1962 and evolved dramatically with the advent of the fluoroquinolones.[1][2] While structure-activity relationship (SAR) studies have extensively mapped the contributions of various substituents to antibacterial potency and spectrum, a deeper, more nuanced story unfolds at the sub-molecular level.[1][3][4][5] This guide moves beyond the classical SAR paradigm to illuminate the critical role of intramolecular interactions. These subtle, non-covalent forces—hydrogen bonds, π-π stacking, and steric effects—are the invisible architects that sculpt the conformation, physicochemical properties, and ultimately, the biological destiny of these vital therapeutic agents. Understanding these interactions is not merely an academic exercise; it is fundamental to the rational design of next-generation quinolones with enhanced efficacy and diminished side effects.[3][6]

Section 1: The Cornerstone Interaction: Intramolecular Hydrogen Bonding (IHB)

The most defining intramolecular feature of a quinolone carboxylic acid is the potent hydrogen bond formed between the proton of the 3-carboxylic acid and the 4-carbonyl oxygen.[7][8][9] This interaction creates a stable, six-membered quasi-ring that profoundly influences the molecule's behavior.[7][8]

The Mechanistic Impact of the O–H···O Bond

The formation of this intramolecular hydrogen bond (IHB) is a key determinant of the molecule's lipophilicity and membrane permeability. By "locking" the acidic proton, the IHB effectively masks the polarity of both the carboxyl and carbonyl groups, enhancing the molecule's ability to traverse lipophilic bacterial cell membranes.[9] However, this stabilization comes at a cost. The biologically active form, capable of binding to the target DNA gyrase, is the carboxylate anion.[9] The strength of the IHB, therefore, creates a delicate equilibrium between the cell-permeant neutral form and the target-binding anionic form.

The strength of this bond is not static; it is influenced by the surrounding chemical environment. Studies have shown that a polar environment, such as that encountered during solvent interaction, can enhance the strength of the IHB.[7][8][10] This dynamic interplay is crucial for the drug's journey from administration to its site of action.

Other Intramolecular Hydrogen Bonds

While the O–H···O bond is dominant, other weaker IHBs can also be present, depending on the specific substituents of the derivative. These can include N–H···O and C–H···O interactions, which further contribute to the conformational rigidity and electronic properties of the molecule.[7][8] For instance, in certain derivatives, an amino group can form an N–H···O bond with the carbonyl oxygen, creating a second quasi-ring system.[7]

Section 2: Aromatic Interactions: π-π Stacking and Cation-π Forces

The fused aromatic core of the quinolone ring system is electron-rich, making it susceptible to various non-covalent interactions that are critical for both intramolecular conformation and intermolecular target binding.

Intramolecular π-π Stacking

Substituents with aromatic character, particularly at the N-1 and C-7 positions, can engage in π-π stacking interactions with the quinolone core. These interactions, driven by electrostatic and van der Waals forces, help to constrain the rotational freedom of the substituents. This conformational locking can be advantageous, pre-organizing the molecule into a shape that is favorable for binding to the DNA gyrase-DNA complex.

The Role of Cation-π Interactions

A particularly important force, especially in the context of biological target binding, is the cation-π interaction.[11][12] The electron-rich face of the quinolone's aromatic system can interact favorably with positively charged species. In fluoroquinolones, the protonated amine on the C-7 piperazinyl ring can act as a cation, interacting with the π-system of the core. This interaction is believed to play a significant role in the sorption of these molecules and is a key determinant in drug-receptor interactions.[11][12]

Section 3: Steric Effects: The Conformational Gatekeepers

The size and spatial arrangement of substituents exert a profound influence on the overall conformation of quinolone derivatives through steric hindrance.

Impact on Planarity and Activity

The planarity of the quinolone ring system is a critical factor for its antibacterial activity, as it facilitates intercalation into the DNA strands cleaved by DNA gyrase.[13][14] Bulky substituents, particularly at the N-1 and C-8 positions, can disrupt this planarity.[3][6][14] For example, a bulky substituent at N-1 can sterically clash with the C-8 position, causing the rings to twist. This can have a dual effect:

-

Reduced Activity: A non-planar conformation may be less effective at DNA intercalation.

-

Altered Side-Effect Profile: Changes in planarity can affect interactions with other biological molecules. For instance, less planar fluoroquinolones tend to have reduced interactions with theophylline, a co-administered drug, thereby mitigating a known adverse drug interaction.[14]

Substituents at the C-7 position also play a crucial role. Increasing the steric bulk at this position can ameliorate CNS side effects, which are thought to be mediated by binding to GABA receptors.[3][6]

Section 4: Methodologies for Elucidating Intramolecular Interactions

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of these subtle yet powerful forces.

Experimental Protocols

4.1.1. X-Ray Crystallography

X-ray crystallography provides the most direct and unambiguous evidence for intramolecular interactions in the solid state. It allows for precise measurement of bond lengths, bond angles, and interatomic distances, confirming the presence and geometry of hydrogen bonds and revealing the overall molecular conformation.

Protocol: Single-Crystal X-Ray Diffraction Analysis

-

Crystal Growth: Grow single crystals of the quinolone derivative of sufficient quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the crystal structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

Analysis: Analyze the refined structure to determine key geometric parameters. Identify potential hydrogen bonds based on donor-acceptor distances (e.g., O···O distance < 3.2 Å) and angles (e.g., D–H···A angle > 120°).[15] Visualize packing diagrams to understand intermolecular interactions.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying intramolecular interactions in solution, which is more representative of the biological environment.

Protocol: ¹H NMR for Hydrogen Bond Analysis

-

Sample Preparation: Dissolve the quinolone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Chemical Shift Analysis: The chemical shift of the carboxylic acid proton is highly indicative of hydrogen bonding. A strong intramolecular hydrogen bond results in significant deshielding, causing the proton to resonate at a very low field (downfield shift), often in the range of 13-15 ppm.[8][16]

-

Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures. The chemical shift of a proton involved in an intramolecular hydrogen bond will show less temperature dependence compared to one involved in intermolecular hydrogen bonding with the solvent.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Use 2D NOESY or ROESY experiments to detect through-space proximity between protons. A strong NOE between the carboxylic proton and nearby protons on the quinolone ring can provide definitive proof of the quasi-ring conformation.

Computational Chemistry Workflows

Computational methods are indispensable for quantifying the energetics of these interactions and for exploring conformational landscapes that may be inaccessible experimentally.

4.2.1. Density Functional Theory (DFT)

DFT is a robust quantum mechanical method for optimizing molecular geometries and calculating electronic properties.[7][8][10][17][18]

Workflow: DFT and QTAIM Analysis

-

Structure Preparation: Build the initial 3D structure of the quinolone derivative using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[17] The choice of functional is critical, especially for accurately describing non-covalent interactions.[19]

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: Use the optimized wave function to perform a QTAIM analysis.[7][8] This method analyzes the topology of the electron density. The presence of a bond critical point (BCP) between the hydrogen donor and acceptor is a key indicator of a hydrogen bond.[7][8][20] The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction.[7][8]

Section 5: Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Key Intramolecular Interactions in a Quinolone Core

Caption: DFT and QTAIM workflow for computational analysis.

Section 6: Data Synthesis

The following table summarizes key geometric parameters associated with the primary intramolecular hydrogen bond in selected quinolone derivatives, as determined by computational studies.

| Compound Derivative | O-H Bond Length (Å) | H···O Distance (Å) | O···O Distance (Å) | O-H···O Angle (°) | IHB Energy (kcal/mol) |

| Nalidixic Acid | ~1.01 | ~1.65 | ~2.58 | ~150 | ~15-18 |

| Fluoro-Substituted | ~1.02 | ~1.62 | ~2.56 | ~152 | ~16-20 |

| Amino-Substituted | ~1.02 | ~1.61 | ~2.55 | ~153 | ~17-21 |

| Data are representative values compiled from DFT calculations in the literature. Actual values vary with the computational method. |

Conclusion and Future Directions

The antibacterial efficacy of quinolone carboxylic acid derivatives is not merely a function of their constituent atoms but emerges from a complex, dynamic interplay of intramolecular forces. The dominant O–H···O hydrogen bond, along with π-stacking and steric effects, collectively governs the molecule's conformation, its ability to cross biological membranes, and its ultimate fit into the active site of bacterial DNA gyrase.

As we confront the growing challenge of antibiotic resistance, a deeper, more predictive understanding of these intramolecular interactions is paramount. Future drug design efforts must leverage the synergy of high-resolution experimental techniques and sophisticated computational modeling. By precisely tuning these non-covalent interactions, we can rationally design novel quinolone derivatives that are not only more potent but also possess tailored pharmacokinetic profiles and a reduced propensity for adverse effects, ensuring the continued viability of this critical class of antibacterial agents.

References

-

Wojtkowiak, K., Jezierska, A., & Panek, J. J. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules, 27(7), 2299. [Link]

-

Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320-324. [Link]

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

-

ResearchGate. (n.d.). Quinolones: Structure-activity relationships and future predictions. [Link]

-

Noskin, G. A. (2001). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. Clinical Infectious Diseases, 32(Supplement_1), S18-S22. [Link]

-

Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135. [Link]

-

Wojtkowiak, K., Jezierska, A., & Panek, J. J. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. National Center for Biotechnology Information. [Link]

-

SciSpace. (2022). (PDF) Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

-

Palin´ska, I., & Palusiak, M. (2012). Intramolecular hydrogen bond between 4-oxo and 3-carboxylic groups in quinolones and their analogs. Crystal structures of 7-methyl- and 6-fluoro-1,4-dihydro-4-oxocinnoline-3-carboxylic acids. Journal of Molecular Structure, 1021, 138-144. [Link]

-

Moore, A. L., et al. (2015). The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones. Chemical Science, 6(3), 1785-1794. [Link]

-

Claret, J., & Bories, C. (1974). N.M.R. Spectral Studies of Some Quinolone Derivatives. Effect of Substitution on the Degree of Hydrogen Bonding. Organic Magnetic Resonance, 6(10), 503-505. [Link]

-

Moore, A. L., et al. (2015). The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones. The Royal Society of Chemistry. [Link]

-

Gangavaram, S., et al. (2012). Crystallographic Data on Polymorphs and Cocrystals of Nalidixic Acid. ResearchGate. [Link]

-

Spencer, R. C. (1991). Impact of chemical structure on quinolone potency, spectrum and side effects. Journal of Antimicrobial Chemotherapy, 28(Suppl C), 1-8. [Link]

-

Gangavaram, S., et al. (2012). Polymorphs and Cocrystals of Nalidixic Acid. ResearchGate. [Link]

-

Pèpe, G., et al. (1995). Using SAR and QSAR analysis to model the activity and structure of the quinolone-DNA complex. Journal of Computer-Aided Molecular Design, 9(5), 454-464. [Link]

-

Khan, M. A., et al. (2024). Magnetic Biochar from Almond Shell@ZIF-8 Composite for the Adsorption of Fluoroquinolones from Water. Molecules, 29(1), 1. [Link]

-

Santa Maria, P. J., et al. (2018). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. The Journal of Organic Chemistry, 83(21), 13457-13468. [Link]

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Europe PMC. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(1), 105. [Link]

-

Ruiz-Serrano, A., et al. (2002). Prediction of Quinolone Activity against Mycobacterium avium by Molecular Topology and Virtual Computational Screening. Antimicrobial Agents and Chemotherapy, 46(10), 3108-3113. [Link]

-

Aldred, K. J., et al. (2008). Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase. Biochemistry, 47(47), 12585-12593. [Link]

-

Abu-Shqair, I., et al. (2013). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. Asian Journal of Applied Sciences, 1(5). [Link]

-

ResearchGate. (n.d.). Powder X-ray diffraction patterns of (A) nalidixic acid, (B) nalidixic acid–ZHN, and (C) ZHN. [Link]

-

ResearchGate. (n.d.). Structural requirements of quinolone carboxylic acid derivatives for better anti-HIV-1 IN, antiviral, and cytotoxic activity. [Link]

-

Balevicius, V., et al. (2022). 17O NMR and DFT study of hydrogen bonding: proton sharing and incipient transfer. Journal of Molecular Structure, 1269, 133821. [Link]

-

Noskin, G. A. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. ResearchGate. [Link]

-

Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. [Link]

-

Rudzite, A., et al. (2023). Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. International Journal of Molecular Sciences, 24(24), 17293. [Link]

-

ResearchGate. (n.d.). Molecular structures of the studied quinolone carboxylic acid.... [Link]

-

ResearchGate. (n.d.). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. [Link]

-

Quora. (2019). Can there be intramolecular hydrogen bonding in carboxylic acids?. [Link]

-

PubChem. (n.d.). Nalidixic Acid. [Link]

-

Ghasedi, N., et al. (2021). DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents. Journal of Receptors and Signal Transduction, 41(5), 475-484. [Link]

-

Bilonda, M. K., & Mammino, L. (2017). Intramolecular Hydrogen Bonds in Conformers of Quinine and Quinidine: An HF, MP2 and DFT Study. Molecules, 22(2), 245. [Link]

-

Mizushima, T., et al. (1993). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 32(Suppl A), 27-33. [Link]

-

Bilonda, M. K., & Mammino, L. (2017). Intramolecular Hydrogen Bonds in Conformers of Quinine and Quinidine: An HF, MP2 and DFT Study. PubMed. [Link]

-

Teixidó, M., et al. (2017). Cation–Pi Interaction: A Key Force for Sorption of Fluoroquinolone Antibiotics on Pyrogenic Carbonaceous Materials. Environmental Science & Technology, 51(24), 14198-14206. [Link]

-

Teixidó, M., et al. (2017). Cation-Pi Interaction: A Key Force for Sorption of Fluoroquinolone Antibiotics on Pyrogenic Carbonaceous Materials. PubMed. [Link]

-

Fias, S., et al. (2016). Assessment of DFT Functionals for QTAIM Topological Analysis of Halogen Bonds with Benzene. Journal of Chemical Theory and Computation, 12(12), 5893-5906. [Link]

-

Khan, A. U., et al. (2024). Activity of Fluoroquinolones and Proton Pump Inhibitors against Resistant Oral Bacterial Biofilms, in silico and in vitro Analysis. BioMed Research International, 2024, 1-13. [Link]

-

Wang, X., et al. (2021). Carboxylation of C(sp2)–H bonds in quinolone derivatives with CO2: facile synthesis of quinolone carboxylic acids. Organic Chemistry Frontiers, 8(15), 4155-4160. [Link]

-

Malloci, G. (2015). Nalidixic Acid. [Link]

-

Sławiński, J., et al. (2011). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 46(9), 4216-4224. [Link]

Sources

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of the fluoroquinolones | Semantic Scholar [semanticscholar.org]

- 5. Impact of chemical structure on quinolone potency, spectrum and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (PDF) Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives (2022) | Kamil Wojtkowiak [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cation-Pi Interaction: A Key Force for Sorption of Fluoroquinolone Antibiotics on Pyrogenic Carbonaceous Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Using SAR and QSAR analysis to model the activity and structure of the quinolone-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic interactions related to the chemical structures of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intramolecular Hydrogen Bonds in Conformers of Quinine and Quinidine: An HF, MP2 and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intramolecular Hydrogen Bonds in Conformers of Quinine and Quinidine: An HF, MP2 and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessment of DFT Functionals for QTAIM Topological Analysis of Halogen Bonds with Benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Fluoroquinolone Derivatives

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluoroquinolone derivatives, a critical class of synthetic broad-spectrum antibacterial agents. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate interplay between the molecular architecture of fluoroquinolones and their biological activity. We will dissect the core scaffold, analyze the impact of substituent modifications at key positions, and elucidate the causal relationships that govern antibacterial potency, spectrum of activity, and toxicological profiles. This guide integrates field-proven insights with technical accuracy, offering detailed experimental protocols and quantitative data to provide a comprehensive resource for the rational design of next-generation fluoroquinolone antibiotics.

Introduction: The Fluoroquinolone Saga - From Accidental Discovery to Essential Medicines

The journey of quinolone antibiotics began serendipitously in 1962 with the discovery of nalidixic acid, a byproduct of chloroquine synthesis.[1] While a notable discovery, its clinical utility was limited by a narrow spectrum of activity and the rapid emergence of resistance. The true potential of this chemical class was unlocked in the early 1980s with the introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones.[1] This single modification dramatically enhanced antibacterial potency and broadened the spectrum of activity, catapulting fluoroquinolones to the forefront of antibacterial therapy.[1][2]

Today, fluoroquinolones are indispensable in treating a wide array of bacterial infections, from urinary tract and respiratory infections to more severe systemic infections.[3][4] Their success lies in their unique mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][5][6][7][8] This dual-targeting mechanism contributes to their bactericidal effect and can slow the development of resistance compared to single-target antibiotics.[9]

However, the widespread use of fluoroquinolones has inevitably led to the emergence of resistant bacterial strains, posing a significant threat to their clinical efficacy.[10] Furthermore, concerns regarding adverse effects, including tendonitis, central nervous system (CNS) effects, and cardiotoxicity, have necessitated a more nuanced approach to their development and use.[11][12][13] This underscores the critical need for a deep understanding of the structure-activity relationships of fluoroquinolone derivatives to guide the design of novel agents with improved efficacy against resistant pathogens and a more favorable safety profile.

The Core Blueprint: Understanding the Fluoroquinolone Pharmacophore

The foundational structure of all fluoroquinolones is the 4-quinolone bicyclic ring system.[14] Specific numbering of this core scaffold is crucial for discussing SAR, as modifications at different positions have distinct impacts on the molecule's properties.[15]

Caption: Mechanism of action of fluoroquinolone derivatives.

Dissecting the SAR: A Positional Analysis

The remarkable versatility of the fluoroquinolone scaffold lies in the ability to modify various positions on the core ring system, thereby fine-tuning the antibacterial spectrum, potency, pharmacokinetic properties, and safety profile.

The N-1 Substituent: Anchoring Potency

The substituent at the N-1 position plays a crucial role in the overall potency of the fluoroquinolone. [16]It is believed to be involved in hydrophobic interactions within the major groove of the DNA in the enzyme-DNA complex. [17]

-

Optimal Groups: A cyclopropyl group at N-1 is generally considered optimal for broad-spectrum activity, particularly against Gram-negative bacteria like Enterobacteriaceae and Pseudomonas aeruginosa. [16][18]Other beneficial substituents include ethyl and 2,4-difluorophenyl groups. [18]* Impact on Activity: The order of antimycobacterial activity imparted by the N-1 substituent has been reported as tert-butyl ≥ cyclopropyl > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl. [19]* Bulky Substituents: While aryl functionality at the N-1 position has been explored, large hydrophobic substituents can lead to decreased activity due to poor solubility and impaired outer membrane penetration. [17][20]

The C-6 Fluorine: The Game Changer

The introduction of a fluorine atom at the C-6 position was a landmark achievement in quinolone development. [21]This single substitution significantly enhances the antibacterial potency by:

-

Increased DNA Gyrase Inhibition: The C-6 fluorine atom improves the binding affinity of the drug to the DNA gyrase-DNA complex. [16][22]* Enhanced Cell Penetration: The increased lipophilicity imparted by the fluorine atom facilitates better penetration into bacterial cells. [3][22] Nearly all clinically relevant quinolones possess a C-6 fluorine substituent, a testament to its profound impact on activity. [23]

The C-7 Substituent: Modulating Spectrum and Safety

The C-7 position is the most extensively modified site on the fluoroquinolone nucleus, and the nature of the substituent at this position has a profound influence on the antibacterial spectrum, potency, and side-effect profile. [16]

-

Piperazine and Pyrrolidine Rings: The introduction of a piperazine or a pyrrolidine ring at C-7 significantly enhances activity against Gram-positive bacteria and also improves potency against Gram-negative organisms. [24][18]* Modulating Target Specificity: Modifications to the C-7 substituent can alter the primary target of the fluoroquinolone. For instance, the addition of a benzenesulfonylamido group to the C-7 piperazinyl ring of ciprofloxacin shifts its primary target in Streptococcus pneumoniae from topoisomerase IV to DNA gyrase. [25]* Influence on Side Effects: The C-7 substituent is a key determinant of CNS side effects. Simple piperazine and pyrrolidine rings are associated with a higher incidence of these effects, which can be ameliorated by increasing the steric bulk through alkylation. [18] Table 1: Influence of C-7 Substituents on the MIC (µg/mL) of Ciprofloxacin Derivatives against S. aureus

| C-7 Substituent | MIC (µg/mL) against S. aureus | Reference |

| Piperazine (Ciprofloxacin) | 0.25 - 0.5 | [26] |

| N-methylpiperazine | 0.125 - 0.5 | [17] |

| 3-Aminopyrrolidine | 0.06 - 0.25 | [19] |

| 7-Benzimidazol-1-yl | 0.5 | [17] |

| 4-(5-amino-t[5][6][27]hiadiazole-2-sulfonyl)piperazine | ≤ 0.016 | [16] |

The C-8 Position: Fine-Tuning Activity and Phototoxicity

The substituent at the C-8 position offers another avenue for modulating the biological properties of fluoroquinolones.

-

Halogen Substituents: A halogen (F or Cl) at C-8 can improve oral absorption and enhance activity against anaerobic bacteria. [18]However, an 8-halogen substituent is also strongly associated with increased phototoxicity.

-

Methoxy Group: A C-8 methoxy group generally enhances activity against Gram-positive bacteria and is associated with reduced phototoxicity. [18]This has been a key modification in the development of newer generation fluoroquinolones with improved safety profiles.

-

Fused Ring Systems: The fusion of the N-1 and C-8 substituents to form a ring, as seen in ofloxacin and levofloxacin, can lead to excellent in vitro activity against Gram-positive species and improved pharmacokinetic properties. [16]However, such fusion can sometimes reduce lethal activity in the absence of protein synthesis.

Experimental Protocols for SAR Evaluation

A robust evaluation of the structure-activity relationships of fluoroquinolone derivatives necessitates a suite of well-defined experimental protocols. The following sections provide detailed methodologies for key assays.

Synthesis of Fluoroquinolone Derivatives

The synthesis of novel fluoroquinolone derivatives typically involves the modification of a core scaffold, often through nucleophilic aromatic substitution at the C-7 position.

Protocol: Synthesis of a C-7 Modified Ciprofloxacin Derivative

-

Starting Material: Ciprofloxacin (1 equivalent).

-

Reagents: Desired amine for C-7 substitution (1.1 equivalents), a suitable base (e.g., triethylamine, 2 equivalents), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Procedure: a. Dissolve ciprofloxacin in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add the triethylamine to the solution and stir for 15 minutes at room temperature. c. Add the desired amine to the reaction mixture. d. Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Pour the mixture into ice-water to precipitate the product. g. Filter the precipitate, wash with water, and dry under vacuum. h. Purify the crude product by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental parameter for assessing antibacterial potency.

Protocol: Broth Microdilution MIC Assay

-

Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, Mueller-Hinton broth (MHB), and serial dilutions of the fluoroquinolone derivatives.

-

Procedure: a. Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate. b. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). c. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. d. Add the diluted bacterial suspension to each well containing the test compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only). e. Incubate the plates at 37°C for 18-24 hours. f. Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays directly measure the inhibitory activity of the compounds against their target enzymes.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

-

Materials: Purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine), and the test compounds.

-

Procedure: a. Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the fluoroquinolone derivative. b. Initiate the reaction by adding DNA gyrase and ATP. c. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction by adding a stop solution (e.g., SDS and proteinase K). e. Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. f. Quantify the band intensities to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Cytotoxicity Assessment: MTT Assay

It is crucial to assess the toxicity of new derivatives against mammalian cells to ensure a favorable therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluoroquinolone derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

Phototoxicity and Cardiotoxicity Assessment

Phototoxicity Assay (In Vitro 3T3 NRU Phototoxicity Test):

-

Cell Culture: Culture Balb/c 3T3 fibroblasts in 96-well plates.

-

Treatment: Treat the cells with the fluoroquinolone derivative in two parallel plates.

-

Irradiation: Irradiate one plate with a non-cytotoxic dose of UVA light, while the other plate is kept in the dark.

-

Incubation: Incubate both plates for 24 hours.

-

Neutral Red Uptake (NRU): Assess cell viability using the neutral red uptake assay.

-

Analysis: Compare the cytotoxicity of the compound in the presence and absence of UVA light to determine its phototoxic potential. [6] Cardiotoxicity Assay (hERG Assay):

-

Cell Line: Use a stable cell line expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel (e.g., HEK293-hERG).

-

Electrophysiology: Employ automated patch-clamp electrophysiology to measure the hERG channel currents.

-

Compound Application: Apply a range of concentrations of the fluoroquinolone derivative to the cells.

-

Data Acquisition: Record the hERG tail current before and after the application of the test compound.

-

Analysis: Calculate the percentage of inhibition of the hERG current and determine the IC₅₀ value to assess the potential for QT prolongation and cardiotoxicity.

Quantitative Structure-Activity Relationship (QSAR) in Fluoroquinolone Design

QSAR modeling is a powerful computational tool that correlates the structural and physicochemical properties of a series of compounds with their biological activity. [1][6][7]By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process.

Key Molecular Descriptors in Fluoroquinolone QSAR:

-

Lipophilicity (logP): This descriptor influences cell penetration and pharmacokinetic properties.

-

Electronic Parameters (e.g., HOMO and LUMO energies): These relate to the molecule's ability to participate in electronic interactions with the target.

-

Steric Descriptors (e.g., molar refractivity): These describe the size and shape of the molecule and its substituents, which can affect binding to the target.

-

Topological Indices: These numerical descriptors encode information about the connectivity of atoms in a molecule.

A typical QSAR study involves calculating these descriptors for a set of fluoroquinolone derivatives with known antibacterial activity and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Caption: A typical workflow for a QSAR study of fluoroquinolone derivatives.

Future Directions: Overcoming Resistance and Enhancing Safety

The continued evolution of bacterial resistance necessitates a forward-thinking approach to fluoroquinolone design. Future research will likely focus on:

-

Novel Scaffolds: Exploring modifications to the core quinolone ring system to create novel scaffolds that can evade existing resistance mechanisms.

-

Hybrid Molecules: Combining the fluoroquinolone pharmacophore with other antibacterial agents to create hybrid molecules with dual mechanisms of action.

-

Targeting Efflux Pumps: Designing derivatives that are not substrates for bacterial efflux pumps, a major mechanism of resistance.

-

Fine-tuning Safety: Systematically modifying substituents to minimize off-target effects and reduce the incidence of adverse reactions.

Conclusion

The structure-activity relationship of fluoroquinolone derivatives is a complex but well-elucidated field that provides a robust framework for the rational design of new antibacterial agents. By understanding the critical roles of the core pharmacophore and the nuanced effects of substituents at various positions, researchers can strategically design and synthesize novel compounds with enhanced potency, a broader spectrum of activity, and an improved safety profile. The integration of traditional medicinal chemistry with modern computational tools like QSAR will continue to be a driving force in the development of the next generation of fluoroquinolones to combat the ever-present threat of bacterial infections.

References

-

Abdel-Aziz, M., et al. (2011). Synthesis and in vitro antimicrobial evaluation of new ciprofloxacin derivatives. European Journal of Medicinal Chemistry, 46(9), 4547-4554. [Link]

-

Al-Soud, Y. A., et al. (2003). Synthesis and antimicrobial evaluation of new 7-substituted-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry, 11(8), 1701-1708. [Link]

-

Aldred, K. J., et al. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

-

Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119. [Link]

-

Bax, B. D., et al. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935-940. [Link]

-

Bryskier, A. (2005). New concepts in the field of fluoroquinolones. Clinical Microbiology and Infection, 11(4), 262-269. [Link]

-

De Sarro, A., & De Sarro, G. (2001). Adverse reactions to fluoroquinolones. An overview on mechanistic aspects. Current medicinal chemistry, 8(4), 371-384. [Link]

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706. [Link]

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377-392. [Link]

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51(suppl_1), 13-20. [Link]

-

Fisher, L. M., & Pan, X. S. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular medicine, 83, 11-19. [Link]

-

Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]

-

Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of quinolone resistance. Cold Spring Harbor perspectives in medicine, 5(11), a025320. [Link]

-

Kang, S. L., et al. (2004). Effect of N-1/C-8 ring fusion and C-7 ring structure on fluoroquinolone lethality. Antimicrobial agents and chemotherapy, 48(10), 3732-3739. [Link]

-

Lesher, G. Y., et al. (1962). 1, 8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065. [Link]

-

Mitscher, L. A. (2005). Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents. Chemical reviews, 105(2), 559-592. [Link]

-

Oliphant, C. M., & Green, G. M. (2002). Quinolones: a comprehensive review. American family physician, 65(3), 455-464. [Link]

-

Pasternak, J., & Słoczyńska, K. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Pharmaceuticals, 14(10), 1046. [Link]

-

Pham, T. D. M., et al. (2019). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 8(4), 183. [Link]

-

Remuzon, P. (1996). Fluoroquinolone antibacterial agents. Current medicinal chemistry, 3(3), 167-198. [Link]

-

Sharma, P. C., et al. (2021). Fluoroquinolones: a review on classification, SAR, and recent advancements. Current Drug Discovery Technologies, 18(4), 486-508. [Link]

-

Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of medical microbiology, 44(5), 320-324. [Link]

-

Van Bambeke, F., et al. (2005). Quinolones in 2005: an update. Clinical microbiology and infection, 11(4), 256-280. [Link]

-

Waldman, S. A., & Terzic, A. (Eds.). (2014). Pharmacology and therapeutics: principles to practice. Elsevier Health Sciences. [Link]

-

Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

-

Zhang, G. F., et al. (2011). Synthesis and antibacterial activities of novel fluoroquinolone derivatives containing a substituted thiadiazole moiety. European journal of medicinal chemistry, 46(9), 4847-4853. [Link]

-

The fluorinated quinolones. (1988). Drugs, 36(2), 117-123. [Link]

-

Fluoroquinolone Antibiotics: what you need to know about side effects. (n.d.). Buckinghamshire Healthcare NHS Trust. [Link]

-

Fluoroquinolones. (2023). In MSD Manual Professional Edition. [Link]

-

Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. (2022). Molecules, 27(19), 6543. [Link]

-

The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). (2022). Bioorganic & Medicinal Chemistry, 65, 116774. [Link]

-

FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. (2025). TMP Universal Journal of Medical Research and Surgical Techniques. [Link]

-

New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. (2002). Antimicrobial Agents and Chemotherapy, 46(10), 3093-3099. [Link]

-

Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8. (2005). Antimicrobial Agents and Chemotherapy, 49(5), 1849-1855. [Link]

-

Novel N-1 Substituted Fluoroquinolones Inhibit Human Topoisomerase I Activity and Exhibit Anti-proliferative Activity. (2018). Molecules, 23(9), 2314. [Link]

-

Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. (1996). Journal of Medicinal Chemistry, 39(4), 856-862. [Link]

-

Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (2001). Clinical Infectious Diseases, 33(Supplement_3), S157-S162. [Link]

-

Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. (2023). Pharmaceuticals, 16(8), 1145. [Link]

-

Adverse Reactions to Fluoroquinolones. An Overview on Mechanistic Aspects. (2001). Current Medicinal Chemistry, 8(4), 371-384. [Link]

-

Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. (1986). Antimicrobial Agents and Chemotherapy, 30(5), 688-691. [Link]

-

Fluoroquinolone antibiotics: An overview. (2020). Adesh University Journal of Medical Sciences & Research, 2(1), 34-42. [Link]

-

Fluoroquinolones: Structure, Classification, Mechanism of Action, and Antimicrobial Activity. (2023). Antibiotics, 12(5), 863. [Link]

-

Fluoroquinolone Action against Mycobacteria: Effects of C-8 Substituents on Growth, Survival, and Resistance. (1998). Antimicrobial Agents and Chemotherapy, 42(10), 2693-2699. [Link]

-

Structure–activity relationship (SAR). (n.d.). In Fluoroquinolones. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 3. Comparison of an in vitro cellular phototoxicity model against controlled clinical trials of fluoroquinolone skin phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. QSAR and machine learning applied for the analysis of (fluoro)quinolone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 10. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jidc.org [jidc.org]

- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. researchgate.net [researchgate.net]

- 15. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models | MDPI [mdpi.com]

- 16. criver.com [criver.com]

- 17. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways [mdpi.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. hERG Assay | PPTX [slideshare.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. tandfonline.com [tandfonline.com]

- 24. The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as a foundational core in the synthesis of many modern fluoroquinolone antibiotics. As a key synthetic intermediate, understanding its physicochemical properties is paramount for optimizing reaction conditions, purification processes, and the development of final active pharmaceutical ingredients (APIs). Among these properties, solubility is arguably the most critical, directly influencing reaction kinetics, yield, and the bioavailability of the resulting APIs.